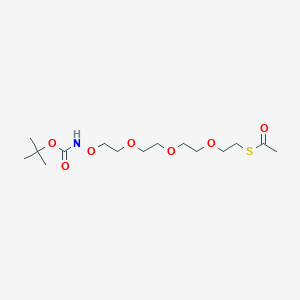

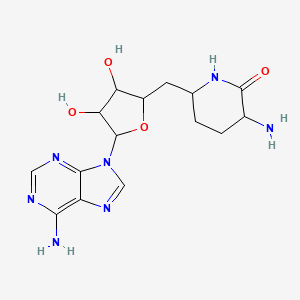

![molecular formula C28H38O6Si B12292329 3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

3-O-[(T-Butyldiphenylsilyl)]-1,2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-O-[(T-Butildifenilsil)]-1,2 es un compuesto que presenta un grupo tert-butildifenilsil (TBDPS). Este grupo se usa comúnmente como grupo protector para alcoholes en la síntesis orgánica. El grupo TBDPS es conocido por su estabilidad en condiciones ácidas y su resistencia al ataque nucleofílico, lo que lo convierte en una herramienta valiosa en la química sintética .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida (DMF) a temperatura ambiente .

Procedimiento:

- Disuelva el sustrato que contiene un grupo hidroxilo en DMF.

- Agregue TBDPSCl e imidazol a la solución.

- Agite la mezcla de reacción a temperatura ambiente hasta que el material de partida se consuma (controlado por cromatografía de capa fina).

- Apague la reacción con metanol.

- Extraiga el producto con acetato de etilo y lave la capa orgánica con soluciones acuosas de ácido clorhídrico, bicarbonato de sodio y salmuera.

- Seque la capa orgánica sobre sulfato de sodio, filtre y concentre a presión reducida.

- Purifique el producto por cromatografía en columna de gel de sílice .

Métodos de producción industrial

En entornos industriales, la producción de compuestos protegidos con tert-butildifenilsil sigue principios similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

3-O-[(T-Butildifenilsil)]-1,2 se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo TBDPS es estable en condiciones oxidativas, lo que permite la oxidación selectiva de otros grupos funcionales en la molécula.

Reducción: El grupo TBDPS es resistente a la reducción, lo que lo hace útil para proteger alcoholes durante transformaciones reductoras.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio (KMnO₄) o el tetróxido de osmio (OsO₄).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Se utilizan fuentes de fluoruro como TBAF o TAS-F para la desprotección.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en la molécula y las condiciones de reacción utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

3-O-[(T-Butildifenilsil)]-1,2 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo por el cual 3-O-[(T-Butildifenilsil)]-1,2 ejerce sus efectos se debe principalmente a la protección de los grupos hidroxilo. El grupo TBDPS forma un enlace de éter de sililo estable con el grupo hidroxilo, evitando que participe en reacciones secundarias no deseadas. Esta estabilidad se debe al volumen estérico y las propiedades electrónicas del grupo tert-butildifenilsil, que protegen al grupo hidroxilo del ataque nucleofílico y la hidrólisis ácida .

Comparación Con Compuestos Similares

Compuestos similares

Tert-butildimetilsilil (TBDMS): Otro grupo protector de sililo, pero menos estable en condiciones ácidas en comparación con TBDPS.

Triisopropilsil (TIPS): Ofrece una estabilidad similar a TBDPS, pero es más resistente a la desprotección mediada por fluoruro.

Trimetilsilil (TMS): Un grupo protector de sililo más pequeño que se elimina fácilmente en condiciones suaves.

Singularidad de 3-O-[(T-Butildifenilsil)]-1,2

La singularidad de 3-O-[(T-Butildifenilsil)]-1,2 radica en su excepcional estabilidad en condiciones ácidas y su resistencia al ataque nucleofílico. Esto lo hace particularmente valioso en secuencias sintéticas complejas donde se requiere una protección y desprotección selectiva de los grupos hidroxilo .

Propiedades

IUPAC Name |

8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPIFESXSAQLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

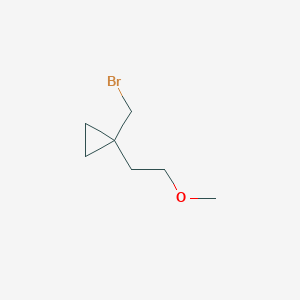

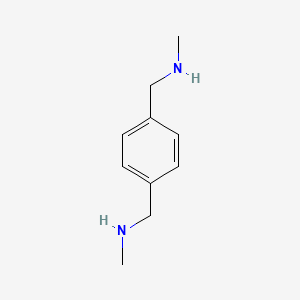

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)

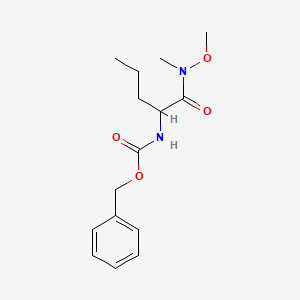

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)

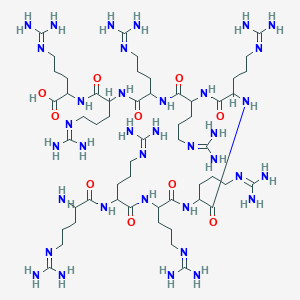

![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)

![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

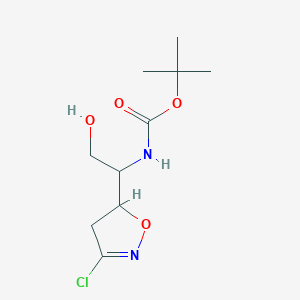

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)